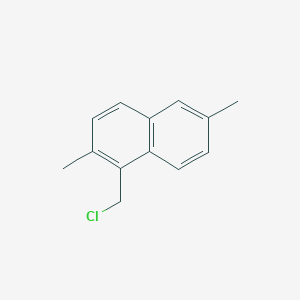
1-(氯甲基)-2,6-二甲基萘
描述
1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a naphthalene ring substituted with a chloromethyl group at the 1-position and two methyl groups at the 2- and 6-positions
科学研究应用
1-(Chloromethyl)-2,6-dimethylnaphthalene has several scientific research applications:
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to undergo selective chemical modifications.
Medicine: It is employed in the synthesis of potential drug candidates and therapeutic agents.
准备方法
The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene typically involves the chloromethylation of 2,6-dimethylnaphthalene. One common method includes the reaction of 2,6-dimethylnaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.
化学反应分析
1-(Chloromethyl)-2,6-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, the reaction with sodium methoxide can yield the corresponding methoxymethyl derivative.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
作用机制
The mechanism of action of 1-(Chloromethyl)-2,6-dimethylnaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2- and 6-positions provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
1-(Chloromethyl)-2,6-dimethylnaphthalene can be compared with other chloromethylated aromatic compounds such as:
1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2- and 6-positions, resulting in different reactivity and applications.
2-(Chloromethyl)-6-methylnaphthalene:
1-(Chloromethyl)-2-methylnaphthalene: Another related compound with distinct properties due to the position and number of substituents.
The uniqueness of 1-(Chloromethyl)-2,6-dimethylnaphthalene lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical transformations.
属性
IUPAC Name |
1-(chloromethyl)-2,6-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOVYNQRMYHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















